molecular formula C11H18N2 B13762657 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine CAS No. 75492-02-3

5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine

Cat. No.: B13762657
CAS No.: 75492-02-3
M. Wt: 178.27 g/mol
InChI Key: FXZARWKYKPOOAS-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of 2,3-dimethylpyrazine with 2,2-dimethylpropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,2-dimethylpropyl group or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrazine derivatives.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrazine: Lacks the 2,2-dimethylpropyl group, resulting in different chemical and physical properties.

    2,5-Dimethylpyrazine: Similar structure but with methyl groups at different positions, affecting its reactivity and applications.

    2,6-Dimethylpyrazine: Another isomer with distinct properties due to the position of the methyl groups.

Uniqueness

5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine is unique due to the presence of the 2,2-dimethylpropyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

CAS No.

75492-02-3

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-2,3-dimethylpyrazine

InChI

InChI=1S/C11H18N2/c1-8-9(2)13-10(7-12-8)6-11(3,4)5/h7H,6H2,1-5H3

InChI Key

FXZARWKYKPOOAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1C)CC(C)(C)C

Origin of Product

United States

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